![molecular formula C12H16O B2871519 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-ylmethanol CAS No. 2305254-64-0](/img/structure/B2871519.png)
6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-ylmethanol
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Description
“6,7,8,9-Tetrahydro-5H-benzo7annulen-7-ylmethanol” is a chemical compound . It is also known as “{6,7,8,9-tetrahydro-5H-benzo annulen-7-yl}methanol” with the CAS Number: 2305254-64-0 .
Molecular Structure Analysis
The InChI code for “6,7,8,9-Tetrahydro-5H-benzo7annulen-7-ylmethanol” is 1S/C12H16O/c13-9-10-5-7-11-3-1-2-4-12(11)8-6-10/h1-4,10,13H,5-9H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
- EN300-6762289 is structurally related to 2,3,4,5-tetrahydro-1H-3-benzazepine and 6,7,8,9-tetrahydro-5H-benzo7annulen-7-amine analogues . These compounds have been investigated as potential positron emission tomography (PET) imaging agents for GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR). NMDARs play a crucial role in neurological disorders, making them an attractive target for drug development.
- Epigenetic mechanisms significantly impact breast cancer development and anti-estrogen resistance. EN300-6762289 may be relevant in this context, although further research is needed . Investigating its effects on epigenetic modifications could provide insights into potential therapeutic strategies.
Neuropharmacology and NMDA Receptors
Epigenetic Regulation and Breast Cancer
properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-9-10-5-7-11-3-1-2-4-12(11)8-6-10/h1-4,10,13H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASAPKPPTONGIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CCC1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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